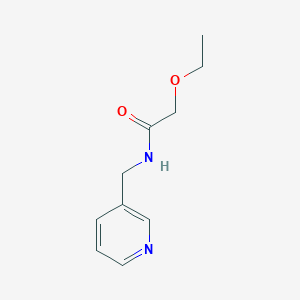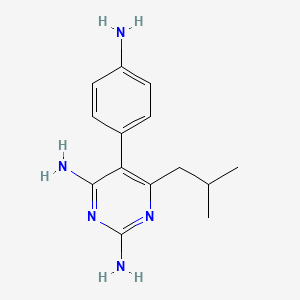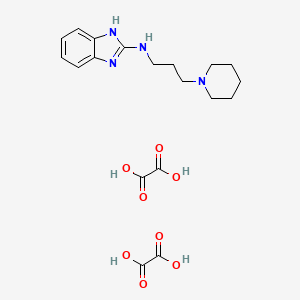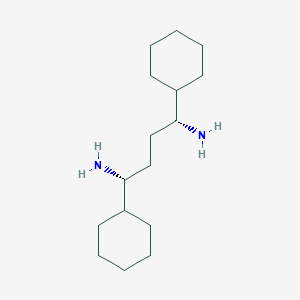![molecular formula C21H15ClN2O B12589600 Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- CAS No. 649739-79-7](/img/structure/B12589600.png)
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a quinoxaline ring system, which is further substituted with a chlorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Phenol Group: The final step involves the nucleophilic substitution reaction where the chlorophenyl-quinoxaline intermediate reacts with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydroquinoxalines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- Phenol, 2-[[3-(2-chlorophenyl)-2-quinoxalinyl]methyl]-
- Phenol, 2-[[3-(4-chlorophenyl)-2-quinoxalinyl]methyl]-
- Phenol, 2-[[3-(3-bromophenyl)-2-quinoxalinyl]methyl]-
Uniqueness
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
649739-79-7 |
|---|---|
分子式 |
C21H15ClN2O |
分子量 |
346.8 g/mol |
IUPAC 名称 |
2-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-8-5-7-15(12-16)21-19(13-14-6-1-4-11-20(14)25)23-17-9-2-3-10-18(17)24-21/h1-12,25H,13H2 |
InChI 键 |
VLAPEKGWXYNSIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


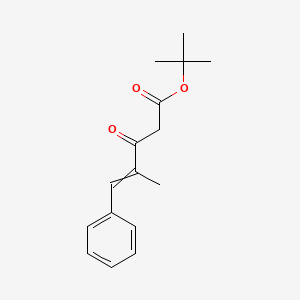
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)

![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
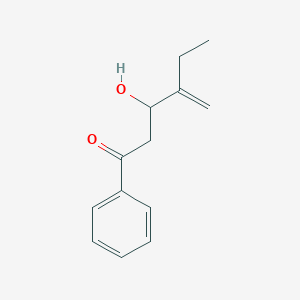
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
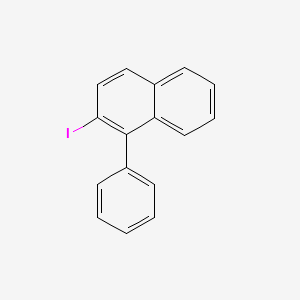
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

